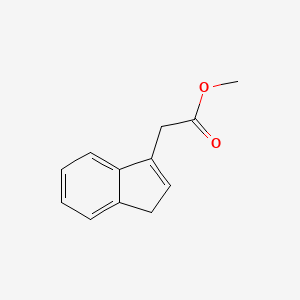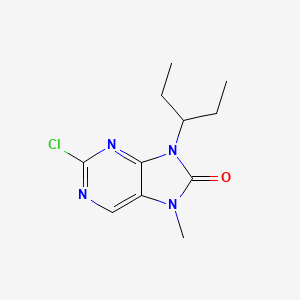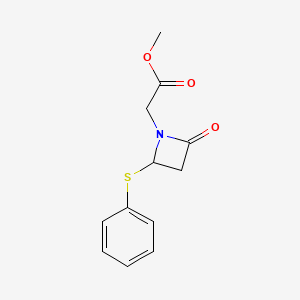
Methyl inden-3-ylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl inden-3-ylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an indene ring system attached to an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl inden-3-ylacetate typically involves the esterification of inden-3-ylacetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl inden-3-ylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The indene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products Formed:
Oxidation: Inden-3-ylacetic acid or inden-3-ylacetone.
Reduction: Inden-3-ylmethanol.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
Methyl inden-3-ylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of methyl inden-3-ylacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active inden-3-ylacetic acid, which can then interact with biological targets. The indene ring system can also participate in various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Methyl indol-3-ylacetate: Similar in structure but contains an indole ring instead of an indene ring.
Inden-3-ylacetic acid: The parent acid of methyl inden-3-ylacetate.
Inden-3-ylmethanol: The reduced form of this compound.
Uniqueness: this compound is unique due to its ester functional group and indene ring system, which confer distinct chemical and biological properties compared to similar compounds
Propriétés
Numéro CAS |
121929-95-1 |
|---|---|
Formule moléculaire |
C12H12O2 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
methyl 2-(3H-inden-1-yl)acetate |
InChI |
InChI=1S/C12H12O2/c1-14-12(13)8-10-7-6-9-4-2-3-5-11(9)10/h2-5,7H,6,8H2,1H3 |
Clé InChI |
PASIDZJGOCPTGW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CCC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Propyn-1-ol, 3-[4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B8317216.png)





![4-(4-chloro-6-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B8317245.png)






